

Basic mechanism of IL-27 expression in response to SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SARS-CoV-2-IN-27	
Cat. No.:	B12394533	Get Quote

An In-depth Technical Guide to the Basic Mechanism of IL-27 Expression in Response to SARS-CoV-2

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-27 (IL-27), a pleiotropic cytokine of the IL-12 family, has emerged as a significant modulator of the immune response in Coronavirus Disease 2019 (COVID-19). Composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and IL27p28, it exhibits both proinflammatory and anti-inflammatory functions.[1][2] In the context of SARS-CoV-2 infection, IL-27 expression is notably upregulated and linked to disease severity.[1][3] The virus antagonizes the typical interferon (IFN)-dependent antiviral pathways, making alternative IFN-independent responses, such as those driven by IL-27, critical for host defense.[4][5] This document elucidates the core molecular mechanisms governing IL-27 expression following SARS-CoV-2 infection, details relevant experimental methodologies, presents quantitative data, and visualizes the key signaling cascades.

Core Signaling Pathway for IL-27 Induction

The expression of functional IL-27 in response to SARS-CoV-2 is not triggered by a single linear pathway but rather by a coordinated activation of distinct signaling arms that regulate its two subunits, EBI3 and IL27p28, independently. The primary mechanism involves the



recognition of viral components by Toll-like receptors (TLRs) on innate immune cells like macrophages and monocytes.[4][5]

TLR1/2-MyD88 Dependent Activation

Studies indicate that the SARS-CoV-2 spike and envelope proteins are recognized by a heterodimer of Toll-like receptor 1 and 2 (TLR1/2).[4][6] This recognition event initiates a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4][5] The MyD88-dependent pathway is crucial for the subsequent activation of two key transcription factors: Nuclear Factor-kappa B (NF-kB) and Interferon Regulatory Factor 1 (IRF1).[4]

- NF-κB Activation and EBI3 Expression: The TLR1/2-MyD88 axis robustly activates the NF-κB complex. Activated NF-κB translocates to the nucleus and binds to the promoter region of the EBI3 gene, driving its transcription.[4][5] This constitutes the first signal required for IL-27 production.
- IRF1 Activation and IL27p28 Expression: The same MyD88-dependent pathway also leads to the activation of IRF1. This transcription factor is essential for inducing the expression of the second subunit, IL27p28.[4][5]

The production of both subunits is necessary to form the functional IL-27 heterodimer.[6][7] This dual-pathway activation ensures a regulated and robust cytokine response to the viral pathogen.

Other Potential Recognition Pathways

While TLR1/2-MyD88 is a primary driver, other pattern recognition receptors (PRRs) are involved in sensing SARS-CoV-2 and could contribute to the inflammatory environment that promotes IL-27 expression. These include:

- Endosomal TLRs: TLR3 and TLR7 can recognize viral RNA, activating signaling pathways that induce NF-κB and IRFs.[4][8]
- RIG-I-like Receptors (RLRs): Cytoplasmic sensors like RIG-I and MDA5 detect viral RNA and signal through the MAVS adaptor protein to activate antiviral responses.[9][10][11]



 cGAS-STING Pathway: Though primarily a DNA sensing pathway, it can be activated during SARS-CoV-2 infection through mechanisms like the release of mitochondrial DNA or the sensing of cytoplasmic chromatin in fused cells, leading to IRF3 and NF-κB activation.[12]
[13][14][15]

These pathways contribute to the overall pro-inflammatory state and may indirectly influence the magnitude of IL-27 expression.



Click to download full resolution via product page

Figure 1: Core signaling pathway for IL-27 expression in response to SARS-CoV-2.

Downstream IL-27 Signaling in COVID-19

Once secreted, IL-27 binds to its heterodimeric receptor (IL-27R α and gp130), activating the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[6][16] In COVID-19, this signaling cascade appears to be particularly significant:

- STAT1-Dependent Antiviral Response: IL-27 robustly activates STAT1.[4][5] This leads to the upregulation of a suite of Interferon-Stimulated Genes (ISGs) that have direct antiviral functions.[1][4] This provides a compensatory antiviral mechanism in an environment where the canonical IFN-I response is suppressed by SARS-CoV-2.[4][5]
- Pro-inflammatory Effects: The IL-27/STAT1 axis also induces the expression of pro-inflammatory cytokines and chemokines, contributing to the recruitment and activation of immune cells.[4] This dual role highlights IL-27's position as both a protective and potentially pathogenic driver in severe COVID-19.[3][7]



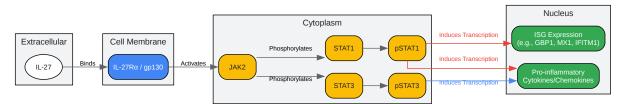


Figure 2: Downstream IL-27 Signaling Pathway

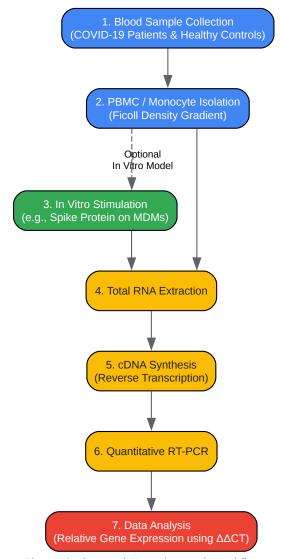


Figure 3: General Experimental Workflow

Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. IL-27 expression regulation and its effects on adaptive immunity against viruses PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral response and immunopathogenesis of interleukin 27 in COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Response and Immunopathogenesis of Interleukin 27 in COVID-19 [ouci.dntb.gov.ua]
- 6. Study Finds That Interleukin 27 Plays A Role In COVID-19 Pathogenesis and Inflammation Regulation Thailand Medical News [thailandmedical.news]
- 7. researchgate.net [researchgate.net]
- 8. Toll-like Receptor Mediation in SARS-CoV-2: A Therapeutic Approach PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Differential roles of RIG-I like receptors in SARS-CoV-2 infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Dual Role of cGAS-STING Signaling in COVID-19: Implications for Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. progress-of-cgas-sting-signaling-in-response-to-sars-cov-2-infection Ask this paper | Bohrium [bohrium.com]
- 14. Frontiers | Progress of cGAS-STING signaling in response to SARS-CoV-2 infection [frontiersin.org]
- 15. researchgate.net [researchgate.net]



- 16. preprints.org [preprints.org]
- To cite this document: BenchChem. [Basic mechanism of IL-27 expression in response to SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394533#basic-mechanism-of-il-27-expression-in-response-to-sars-cov-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com